molecular formula C11H5NO3S2 B3742362 5-(3-oxo-2-benzofuran-1(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one

5-(3-oxo-2-benzofuran-1(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3742362
M. Wt: 263.3 g/mol
InChI Key: LAQOKZNZHGASRM-FPLPWBNLSA-N
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Description

The compound “5-(3-oxo-2-benzofuran-1(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which has fewer side reactions and high yield, making it conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The heterocyclic compound having a benzofuran ring as a core is present in many drugs due to their versatility and unique physicochemical properties .


Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse. For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis .

Mechanism of Action

Mode of Action

It is known that benzofuran compounds, which this compound is a derivative of, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific interactions of this compound with its targets that result in these changes are yet to be determined.

Biochemical Pathways

It is known that benzofuran compounds can affect a variety of biochemical pathways due to their broad spectrum of pharmacological activities . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound, which are currently unknown.

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown

Result of Action

It is known that benzofuran compounds can have a variety of effects at the molecular and cellular level due to their broad spectrum of pharmacological activities .

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown. Factors such as pH, temperature, and the presence of other compounds could potentially influence its action

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . Therefore, the future directions in the research of benzofuran derivatives, including “5-(3-oxo-2-benzofuran-1(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one”, are promising.

Properties

IUPAC Name

(5Z)-5-(3-oxo-2-benzofuran-1-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5NO3S2/c13-9-8(17-11(16)12-9)7-5-3-1-2-4-6(5)10(14)15-7/h1-4H,(H,12,13,16)/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQOKZNZHGASRM-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=O)NC(=S)S3)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/3\C(=O)NC(=S)S3)/OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-oxo-2-benzofuran-1(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
5-(3-oxo-2-benzofuran-1(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
5-(3-oxo-2-benzofuran-1(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
5-(3-oxo-2-benzofuran-1(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
5-(3-oxo-2-benzofuran-1(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
5-(3-oxo-2-benzofuran-1(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one

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